molecular formula C11H16N4 B13352654 2-Methyl-4-(piperazin-1-yl)-6-vinylpyrimidine

2-Methyl-4-(piperazin-1-yl)-6-vinylpyrimidine

Cat. No.: B13352654
M. Wt: 204.27 g/mol
InChI Key: ODWVBKSKNVHAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(piperazin-1-yl)-6-vinylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position, a piperazine ring at the 4-position, and a vinyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(piperazin-1-yl)-6-vinylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Substitution at the 4-Position: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the piperazine moiety.

    Vinylation at the 6-Position: The vinyl group is introduced through a Heck reaction, where a halogenated pyrimidine derivative reacts with an alkene in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: The vinyl group can undergo oxidation to form epoxides or diols.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Ethyl-substituted pyrimidine.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-(piperazin-1-yl)-6-vinylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Studies: The compound can be used to study receptor-ligand interactions, given its potential to bind to various biological targets.

    Materials Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.

    Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperazin-1-yl)-6-vinylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The vinyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition or activation of the target.

Comparison with Similar Compounds

    2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine: Similar structure but with a propyl group instead of a vinyl group.

    2-Methyl-4-(piperazin-1-yl)-6-phenylpyrimidine: Features a phenyl group at the 6-position, offering different electronic and steric properties.

    2-Methyl-4-(piperazin-1-yl)-6-ethylpyrimidine: Contains an ethyl group at the 6-position, which affects its reactivity and binding properties.

Uniqueness: 2-Methyl-4-(piperazin-1-yl)-6-vinylpyrimidine is unique due to the presence of the vinyl group, which provides additional reactivity and potential for covalent modification of biological targets. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-ethenyl-2-methyl-6-piperazin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-3-10-8-11(14-9(2)13-10)15-6-4-12-5-7-15/h3,8,12H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWVBKSKNVHAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNCC2)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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